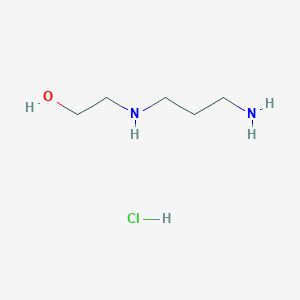
1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
Descripción general
Descripción
1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of an ethyl group attached to the nitrogen atom at position 1 of the triazole ring and a hydroxyl group attached to the carbon atom at position 1 of the ethan-1-ol chain
Mecanismo De Acción
Target of Action
The primary target of 1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is the carbonic anhydrase-II enzyme . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with its target, the carbonic anhydrase-II enzyme, through direct binding with the active site residues . This interaction results in the inhibition of the enzyme’s activity .
Biochemical Pathways
The inhibition of carbonic anhydrase-II enzyme affects the carbon dioxide and bicarbonate conversion pathway . This can have downstream effects on various physiological processes, including pH regulation and electrolyte balance in the body.
Result of Action
The result of the compound’s action is the moderate inhibition of the carbonic anhydrase-II enzyme . This inhibition can disrupt the balance of carbon dioxide and bicarbonate in the body, potentially affecting a range of physiological processes.
Análisis Bioquímico
Biochemical Properties
1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol has been found to interact with enzymes such as carbonic anhydrase-II . The presence of a polar group at the 1,2,3-triazole substituted phenyl ring in this compound has contributed to its overall activity . It exhibits inhibitory potential through direct binding with the active site residues of carbonic anhydrase-II enzyme .
Cellular Effects
The compound has shown moderate inhibition potential against carbonic anhydrase-II enzyme, which plays a crucial role in various cellular processes . The inhibition of this enzyme can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been deduced through molecular docking that the compound exhibits inhibitory potential through direct binding with the active site residues of carbonic anhydrase-II enzyme .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol can be synthesized through a multi-step process involving the following key steps:
Formation of 1-ethyl-1H-1,2,3-triazole: This can be achieved through the cycloaddition reaction of ethyl azide with an alkyne, typically under copper-catalyzed conditions (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).
Hydroxylation: The resulting 1-ethyl-1H-1,2,3-triazole can then be subjected to hydroxylation using appropriate reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to introduce the hydroxyl group at the desired position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalytic systems, and efficient purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Hydrogen gas (H2) with palladium catalyst.
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced stability or reactivity.
Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Comparación Con Compuestos Similares
1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol can be compared with other similar compounds, such as:
1-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol: Similar structure but with a propyl group instead of an ethyl group.
1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
1-(1-ethyl-1H-1,2,3-triazol-4-yl)butan-1-ol: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: The uniqueness of this compound lies in its specific combination of the ethyl group and hydroxyl group, which can influence its reactivity, binding interactions, and overall properties compared to other similar compounds.
Propiedades
IUPAC Name |
1-(1-ethyltriazol-4-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-3-9-4-6(5(2)10)7-8-9/h4-5,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXDCTNWEYQHIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



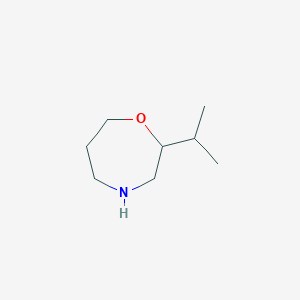

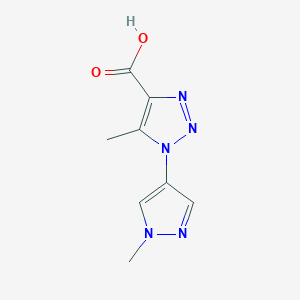

![1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B3379052.png)
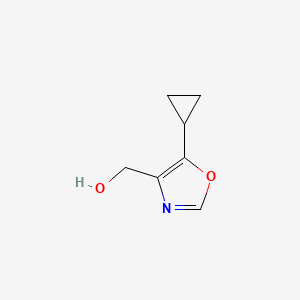
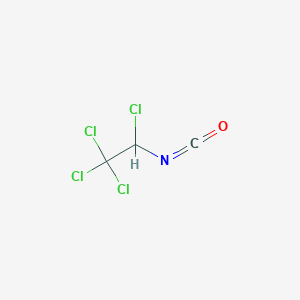




![3-[(4-Fluorophenyl)sulfanyl]propanenitrile](/img/structure/B3379110.png)
